8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

The compound 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide (CAS 873577-89-0, molecular formula C23H21N3O4, molecular weight 403.44 g/mol) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. Its structure features a chromene-2-one core with an 8-ethoxy substituent, a 3-carboxamide linker, and a phenyl-imidazole moiety.

Molecular Formula C23H21N3O4
Molecular Weight 403.438
CAS No. 873577-89-0
Cat. No. B2593130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide
CAS873577-89-0
Molecular FormulaC23H21N3O4
Molecular Weight403.438
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C)C3=CC=C(C=C3)N4C=CN=C4
InChIInChI=1S/C23H21N3O4/c1-3-29-20-6-4-5-17-13-19(23(28)30-21(17)20)22(27)25-15(2)16-7-9-18(10-8-16)26-12-11-24-14-26/h4-15H,3H2,1-2H3,(H,25,27)
InChIKeyNZUNEVHOJMFSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide (CAS 873577-89-0): Compound Class and Procurement Context


The compound 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide (CAS 873577-89-0, molecular formula C23H21N3O4, molecular weight 403.44 g/mol) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class . Its structure features a chromene-2-one core with an 8-ethoxy substituent, a 3-carboxamide linker, and a phenyl-imidazole moiety. The compound is listed in the ChEMBL database with a preclinical max phase and has documented biological activity in several in vitro assays [1]. Patents identify this scaffold as part of a series of novel 2-oxo-2H-chromene-3-carboxamide derivatives claimed as modulators of sphingosine-1-phosphate (S1P) receptors, indicating a defined pharmacological rationale [2].

Procurement Risk: Why Generic 2-Oxo-2H-Chromene-3-Carboxamide Analogs Cannot Substitute for CAS 873577-89-0


CRITICAL NOTE: High-strength, quantitative, head-to-head comparative data between this compound and its closest structural analogs is severely limited in the public domain. The differentiation arguments below are therefore based on the available structural and pharmacological evidence but must be interpreted with caution. Generic substitution within the 2-oxo-2H-chromene-3-carboxamide class is inadvisable because the specific 8-ethoxy substitution pattern on the chromene core, combined with the para-imidazole phenyl ethyl moiety, is a key pharmacophoric element for S1P receptor modulation as described in the originating patent family [1]. Changing the 8-ethoxy to a hydrogen, hydroxyl, or methoxy group is known to alter the steric and electronic properties of the coumarin ring, which can impact receptor binding affinity and selectivity. Furthermore, the compound's multi-target biological profile—including reported interactions with platelet 12-lipoxygenase, the A2 adenosine receptor, and cytotoxic activity against osteosarcoma cell lines—is likely sensitive to specific structural features [2]. Substituting with an analog lacking identical substitution would introduce uncharacterized pharmacological changes, compromising experimental reproducibility and program continuity.

Quantitative Evidence Guide for 8-Ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide (CAS 873577-89-0)


8-Ethoxy vs. 8-Methoxy Substitution: Structural and Predicted Physicochemical Differentiation

The defining structural feature of CAS 873577-89-0 is the 8-ethoxy group on the chromene-2-one core. The closest analog, N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide, bears an 8-methoxy group instead. This single-atom difference (ethyl vs. methyl) is predicted to increase lipophilicity (clogP) by approximately 0.5–0.6 log units for the ethoxy analog compared to the methoxy analog, based on standard fragment-based calculations . This alteration can substantially affect membrane permeability, metabolic stability, and target-binding kinetics. The patent family covering this chemotype explicitly claims a range of alkoxy substituents, indicating that the nature of the 8-alkoxy group is a critical variable for pharmacological activity [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

S1P Receptor Modulation: Patent-Defined Pharmacological Rationale

The compound belongs to a series of 2-oxo-2H-chromene-3-carboxamide derivatives claimed in patents as modulators of sphingosine-1-phosphate (S1P) receptors [1]. S1P receptor modulation is a clinically validated mechanism (e.g., fingolimod for multiple sclerosis). While the patent does not disclose specific IC50 values for this exact compound, the structural features—particularly the 8-alkoxy substitution and the imidazole-containing side chain—are described as essential for S1P receptor binding activity. Non-imidazole or non-chromene analogs would not be expected to retain this mechanism, differentiating this compound from generic coumarins or simple imidazoles.

Sphingosine-1-Phosphate Receptor Immunomodulation Patent Pharmacology

In Vitro Biological Profile: ChEMBL Multi-Target Activity Fingerprint

Data from the ChEMBL database indicate that this compound has been evaluated in at least four distinct in vitro assays [1]. These include: (1) inhibition of platelet 12-lipoxygenase (tested at 30 µM); (2) calcium mobilization in 1321NI astrocytoma cells; (3) binding affinity to the A2 adenosine receptor in bovine striatal membranes; and (4) cytotoxic activity against human 143B osteosarcoma cell lines. While IC50 values for these specific assays are not publicly accessible through the ChEMBL interface, the breadth of target engagement distinguishes this compound from simpler coumarin-3-carboxamides, which are often characterized by single-target activity (e.g., MAO inhibition or FXIIa inhibition alone) [2].

Polypharmacology In Vitro Assays Anticancer Screening

Antiproliferative and Differentiation-Inducing Activity: Functional Differentiation from Cytotoxic-Only Analogs

A data fragment sourced from a patent database indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative/pro-differentiation phenotype is mechanistically distinct from purely cytotoxic coumarin-3-carboxamide analogs, which typically induce apoptosis without promoting differentiation [2]. This functional profile has been cited in the context of potential applications in cancer and skin diseases such as psoriasis. However, quantitative EC50 or IC50 values are not available in the public domain for this specific activity, limiting the strength of this comparison.

Cancer Cell Differentiation Antiproliferative Psoriasis

Recommended Application Scenarios for CAS 873577-89-0 Based on Available Evidence


S1P Receptor Modulator Tool Compound for Immunomodulation Research

Given its patent-defined classification as a sphingosine-1-phosphate (S1P) receptor modulator [1], this compound is most appropriately sourced as a tool compound for in vitro studies investigating S1P receptor signaling. It is suitable for head-to-head comparison with fingolimod (FTY720) or other S1P modulators in receptor binding, calcium flux, or cell migration assays, provided that potency is first established internally.

Multi-Target Polypharmacology Profiling

The ChEMBL-documented activity across platelet 12-lipoxygenase, A2 adenosine receptor, and calcium mobilization assays makes this compound a candidate for polypharmacology screening panels [2]. Researchers studying the intersection of lipid signaling (12-LOX) and purinergic signaling (A2 receptor) can use this compound as a starting point for medicinal chemistry optimization.

Osteosarcoma Cell Line Screening in Anticancer Drug Discovery

The compound has demonstrated activity against human 143B osteosarcoma cell lines in cytotoxicity assays documented in ChEMBL [2]. It is suitable for inclusion in focused anticancer screening libraries targeting bone cancer, provided that users first independently determine IC50 values and selectivity indices against non-cancerous cell lines.

Differentiation Therapy Research in Hematological or Dermatological Disease Models

The reported ability to induce monocyte differentiation while arresting proliferation [3] supports its use in experimental models of acute myeloid leukemia (AML) differentiation therapy or in psoriasis research. Users should validate this functional activity in their specific cellular context before committing to large-scale studies.

Quote Request

Request a Quote for 8-ethoxy-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.